3-Bromo-5-methoxy-N-methylbenzamide
Description
Structure
3D Structure
Properties
IUPAC Name |
3-bromo-5-methoxy-N-methylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO2/c1-11-9(12)6-3-7(10)5-8(4-6)13-2/h3-5H,1-2H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDEPDLYJNNXJTD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC(=CC(=C1)Br)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Mechanistic Investigations of 3 Bromo 5 Methoxy N Methylbenzamide
Cross-Coupling Reactions at the Aryl Bromide Moiety
The carbon-bromine bond on the aromatic ring is the most common site for synthetic transformations, primarily through transition-metal-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of new carbon-carbon and carbon-heteroatom bonds.
Palladium catalysts are exceptionally effective for activating aryl halides, including aryl bromides, for a wide range of coupling reactions. nih.gov
The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds by reacting an organoboron compound (like a boronic acid or ester) with an organohalide. libretexts.org For 3-Bromo-5-methoxy-N-methylbenzamide, this reaction would enable the introduction of various aryl, heteroaryl, vinyl, or alkyl groups at the C3 position. The reaction proceeds through a catalytic cycle involving oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with the organoboron species and reductive elimination to yield the product and regenerate the catalyst. libretexts.org The choice of ligand, base, and solvent is crucial for achieving high yields. fishersci.co.uk
The Buchwald-Hartwig amination is a powerful palladium-catalyzed method for forming carbon-nitrogen bonds. wikipedia.org This reaction would allow for the synthesis of various aniline derivatives from this compound by coupling it with primary or secondary amines. organic-chemistry.org The development of specialized phosphine ligands has greatly expanded the scope of this reaction, allowing for the use of a wide variety of amines under relatively mild conditions. wikipedia.orglibretexts.org Similar conditions can also be used for C-O and C-S bond formation, coupling the aryl bromide with alcohols or thiols. wikipedia.org
Table 1: Representative Conditions for Palladium-Catalyzed Cross-Coupling of Aryl Bromides This table presents generalized conditions, as specific data for this compound is not readily available in the literature.
| Reaction | Coupling Partner | Typical Catalyst/Ligand | Typical Base | Solvent |
|---|---|---|---|---|
| Suzuki-Miyaura | Arylboronic acid | Pd(PPh₃)₄ or Pd(OAc)₂ / SPhos | K₂CO₃, Cs₂CO₃ | Toluene, Dioxane/H₂O |
| Buchwald-Hartwig | Secondary Amine (e.g., Morpholine) | Pd₂(dba)₃ / Xantphos | NaOtBu, K₃PO₄ | Toluene, THF |
In recent years, nickel has emerged as a cost-effective and highly effective alternative to palladium for cross-coupling reactions. rsc.org Nickel catalysts can couple a broad range of aryl electrophiles, including bromides, with various partners. rsc.org Nickel-catalyzed Suzuki-Miyaura reactions, for instance, can often be performed under different conditions and may be advantageous for specific substrates. rsc.org Nickel catalysis has also expanded the scope of cross-coupling to include challenging electrophiles like aryl ethers and fluorides, highlighting its unique reactivity profile. rsc.org For this compound, nickel catalysts could mediate C-C bond formation with organoboron reagents or other organometallic partners. nsf.govresearchgate.net
While less common than palladium and nickel, other transition metals are also capable of mediating cross-coupling reactions. Cobalt, an earth-abundant metal, has been shown to catalyze the cross-coupling of aryl bromides with organoaluminum reagents and Grignard reagents. oup.comrsc.orgrsc.org These methods offer a cheaper alternative, and mechanistic studies suggest that the activation of the C-Br bond can differ significantly from palladium, with electron-deficient aryl halides often showing greater reactivity. rsc.orgnih.gov Ruthenium has also been explored, though it is more commonly associated with C-H activation and metathesis reactions. However, ruthenium systems have been developed for meta-selective C-H bromination, which can be followed by in-situ arylation, demonstrating the metal's potential in C-Br bond functionalization contexts. nih.gov
Nucleophilic Aromatic Substitution Reactions of Brominated Benzamides
Nucleophilic aromatic substitution (SNAr) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. wikipedia.org Unlike SN1 and SN2 reactions, the SNAr mechanism typically proceeds via a two-step addition-elimination pathway, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.
This reaction is generally feasible only when the aromatic ring is "activated" by the presence of strong electron-withdrawing groups (such as -NO₂) positioned ortho or para to the leaving group. wikipedia.orgmsu.edu These groups are necessary to stabilize the negative charge of the Meisenheimer complex through resonance. In this compound, the methoxy (B1213986) group is electron-donating, and both the methoxy and the N-methylcarboxamide groups are positioned meta to the bromine atom. Therefore, they cannot effectively stabilize the negative charge of the intermediate required for an SNAr reaction. Consequently, this compound is expected to be highly unreactive towards nucleophilic aromatic substitution under standard conditions.
Directed C-H Functionalization Activated by Amide or Methoxy Groups
Transition-metal-catalyzed C-H functionalization has become a powerful strategy for modifying aromatic rings without pre-functionalization. mdpi.com This approach relies on a directing group to position the metal catalyst near a specific C-H bond, leading to high regioselectivity. In this compound, both the amide and methoxy groups can potentially serve as directing groups.
The N-methylbenzamide group is a well-established directing group for ortho-C-H functionalization. The catalyst, often a rhodium, palladium, or ruthenium complex, coordinates to the amide's carbonyl oxygen. nih.govacs.org This coordination directs the metal to activate the C-H bonds at the ortho positions (C2 and C6). This strategy allows for the introduction of a variety of functional groups, including alkenes, alkynes, and aryl groups, through oxidative addition and subsequent cyclization or coupling steps. nih.govresearchgate.net
The methoxy group can also function as a directing group, though it is generally considered weaker than the amide. It can direct ortho-metalation, typically targeting the C4 and C6 positions of the ring. Competition between the two directing groups would be expected, with the stronger amide group likely dominating the regioselectivity of C-H activation reactions.
Transformations Involving the Methoxy Group and its Reactivity Modulations
The methoxy group is generally stable, but its C(aryl)-O bond can be cleaved and functionalized under specific catalytic conditions. This transformation is challenging due to the high bond dissociation energy of the C-O bond in anisole-type compounds. rsc.org
Significant progress has been made using nickel and ruthenium catalysts, which can activate these inert C-O bonds, often with the assistance of a directing group elsewhere on the molecule. rsc.org For example, ruthenium(0) catalysts have been shown to cleave C-OMe bonds in the presence of an imine directing group, allowing for cross-coupling with organoboranes. rsc.org Nickel-based catalysts are also widely used for the hydrodeoxygenation (HDO) of anisoles, converting the methoxy group to a hydroxyl group or removing it entirely to form a C-H bond. acs.orgresearchgate.net In the context of this compound, such a transformation would offer an alternative site for functionalization, orthogonal to the reactivity of the aryl bromide.
Reactions of the N-Methylamide Functionality, including Reduction and Addition Reactions
The N-methylamide group, -C(=O)NHCH₃, is a versatile functional group that can undergo both reduction and addition reactions, providing pathways to important synthetic intermediates.
Reduction Reactions:
The carbonyl group of the N-methylamide in this compound can be completely reduced to a methylene group (-CH₂-) to form the corresponding secondary amine. This transformation is typically achieved using powerful reducing agents, most notably Lithium Aluminum Hydride (LiAlH₄). masterorganicchemistry.comchemistrysteps.com
The reaction proceeds via a multi-step mechanism. Initially, the hydride from LiAlH₄ attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate. youtube.com In the case of primary or secondary amides, the acidic proton on the nitrogen is first removed by the hydride. Subsequently, the oxygen atom, coordinated to the aluminum species, is eliminated as a leaving group, leading to the formation of an intermediate iminium ion. A second hydride equivalent then attacks the iminium carbon, yielding the final amine product after an aqueous workup. chemistrysteps.comyoutube.com
For this compound, this reaction would yield (3-Bromo-5-methoxyphenyl)-N-methylmethanamine.
Table 1: Hypothetical Reduction of this compound
| Reactant | Reagent | Product | Reaction Type |
| This compound | LiAlH₄ | (3-Bromo-5-methoxyphenyl)-N-methylmethanamine | Reduction |
Addition Reactions:
The carbonyl carbon of the amide is electrophilic and can be attacked by strong carbon nucleophiles such as organolithium or Grignard reagents. youtube.comrsc.org However, the reactivity of amides towards these reagents is lower than that of esters or acid chlorides. youtube.com The outcome of the reaction is highly dependent on the reaction conditions and the stability of the tetrahedral intermediate formed upon nucleophilic addition.
In many cases, the addition of one equivalent of an organometallic reagent to an N-methylamide can lead to the formation of a ketone after hydrolysis of the intermediate. However, a common side reaction is the addition of a second equivalent of the organometallic reagent to the newly formed ketone, resulting in a tertiary alcohol. saskoer.ca
To circumvent this issue, specialized amides like Weinreb amides (N-methoxy-N-methylamides) are often used to stop the reaction at the ketone stage. With a standard N-methylamide like in this compound, careful control of stoichiometry and temperature is crucial to favor the formation of a ketone. For instance, the addition of an organolithium reagent (R-Li) could theoretically produce 1-(3-Bromo-5-methoxyphenyl)-1-ethanone if the reaction could be selectively stopped after the first addition.
Table 2: Potential Addition Reactions to this compound
| Reagent (R-M) | Potential Intermediate Product (after hydrolysis) | Potential Final Product (after 2nd addition) | Reaction Type |
| Methyllithium (CH₃Li) | 1-(3-Bromo-5-methoxyphenyl)ethan-1-one | 2-(3-Bromo-5-methoxyphenyl)propan-2-ol | Nucleophilic Addition |
| Phenylmagnesium bromide (PhMgBr) | (3-Bromo-5-methoxyphenyl)(phenyl)methanone | (3-Bromo-5-methoxyphenyl)diphenylmethanol | Nucleophilic Addition |
Cyclization and Annulation Reactions Involving the Benzamide (B126) Core
The benzamide core of this compound, particularly due to the presence of the bromine atom and the ortho C-H bonds to the amide group, is a prime candidate for transition-metal-catalyzed cyclization and annulation reactions. These reactions are powerful tools for the construction of complex heterocyclic scaffolds.
Synthesis of Isoindolinones:
One of the most common applications of benzamide cyclization is the synthesis of 3-substituted isoindolin-1-ones. These reactions often proceed via a C-H activation mechanism at the ortho position to the amide directing group. rsc.orgresearchgate.netacs.org Ruthenium-catalyzed oxidative C-H activation and subsequent annulation with alkenes or alkynes is a well-established method. rsc.orgnih.govacs.org
For this compound, a ruthenium catalyst could facilitate the activation of the C-H bond at the C2 or C6 position. Reaction with an alkene, for example, would lead to the formation of a five-membered ruthenacycle intermediate, which upon further reaction steps, would yield a substituted isoindolinone. The substitution pattern on the final product would depend on which ortho C-H bond is activated.
Synthesis of Phenanthridinones:
Palladium-catalyzed reactions are also widely employed for the annulation of benzamides. nih.govresearchgate.netrsc.org For instance, the reaction of N-methylbenzamides with arynes (generated in situ) in the presence of a palladium catalyst can lead to the formation of phenanthridinone derivatives. nih.gov This process involves the formation of new C-C bonds through an arylation/annulation cascade.
Alternatively, intramolecular C-H arylation can be achieved. If the bromine atom on this compound were replaced with an aryl group, palladium-catalyzed intramolecular C-H activation could lead to the formation of a phenanthridinone. While the bromo-substituent itself is a handle for cross-coupling rather than direct C-H activation, it highlights the potential of the benzamide core in such cyclizations.
Table 3: Representative Cyclization and Annulation Reactions of Benzamides
| Reaction Type | Catalyst System (Typical) | Reactant Partner | Product Class |
| Oxidative C-H Alkenylation/Cyclization | Ruthenium(II) | Alkenes | Isoindolinones |
| Redox-Neutral [4+1] Annulation | Ruthenium(II) | Propargyl Alcohols | Isoindolinones |
| Annulation with Alkynes | Palladium(II) | Alkynes | Indanones |
| Annulation with Arynes | Palladium(II) | Benzyne precursors | Phenanthridinones |
Advanced Spectroscopic and Analytical Research Methodologies for 3 Bromo 5 Methoxy N Methylbenzamide
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Conformation
High-resolution NMR spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of 3-Bromo-5-methoxy-N-methylbenzamide in solution. Both ¹H and ¹³C NMR would provide detailed information about the chemical environment of each atom.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons, the methoxy (B1213986) group protons, and the N-methyl protons. The aromatic region would likely display three signals for the three protons on the benzene (B151609) ring. Due to the substitution pattern, these protons would appear as distinct multiplets, with their chemical shifts influenced by the electron-withdrawing bromo and amide groups, and the electron-donating methoxy group. The methoxy group protons would appear as a sharp singlet, typically in the range of 3.8-4.0 ppm. The N-methyl protons would also present as a singlet, or potentially a doublet if there is coupling to the amide proton, with a chemical shift around 2.8-3.0 ppm.
¹³C NMR Spectroscopy: The carbon NMR spectrum would complement the ¹H NMR data by providing the chemical shifts for each unique carbon atom in the molecule. The carbonyl carbon of the amide group is expected to have a characteristic chemical shift in the range of 165-175 ppm. The aromatic carbons would show a range of signals, with the carbon atoms attached to the bromine and methoxy groups having their chemical shifts significantly influenced by these substituents. The methoxy carbon would appear around 55-60 ppm, and the N-methyl carbon would be found in the 25-30 ppm region. A study on substituted N-methylbenzamides has shown that the chemical shifts of the aromatic carbons are sensitive to the electronic effects of the substituents. journals.co.za
Predicted ¹H and ¹³C NMR Data for this compound
| Assignment | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |
| C=O | - | ~168 |
| C-Br | - | ~120 |
| C-OCH₃ | - | ~160 |
| Aromatic CH | ~7.0-7.5 (m) | ~115-130 |
| OCH₃ | ~3.85 (s) | ~56 |
| N-CH₃ | ~2.9 (s) | ~27 |
| NH | ~6.0-6.5 (br s) | - |
Note: These are predicted values based on analogous structures and may vary in experimental conditions.
Mass Spectrometry (MS) for Accurate Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is a powerful technique to determine the molecular weight and to gain structural information through the analysis of fragmentation patterns. For this compound, high-resolution mass spectrometry (HRMS) would provide the accurate mass of the molecular ion, confirming its elemental composition.
The electron ionization (EI) mass spectrum would be expected to show a prominent molecular ion peak [M]⁺. Due to the presence of bromine, a characteristic isotopic pattern for the molecular ion would be observed, with two peaks of nearly equal intensity separated by two mass units ([M]⁺ and [M+2]⁺).
Common fragmentation pathways for benzamides include cleavage of the amide bond. Key expected fragments for this compound would include:
A fragment corresponding to the benzoyl cation derivative, [Br(CH₃O)C₆H₃CO]⁺.
Loss of the N-methyl group.
Cleavage of the methoxy group.
Predicted Key Fragments in the Mass Spectrum of this compound
| Fragment Ion | Structure | Predicted m/z |
| [M]⁺ | [C₉H₁₀BrNO₂]⁺ | 243/245 |
| [M - CH₃]⁺ | [C₈H₇BrNO₂]⁺ | 228/230 |
| [M - OCH₃]⁺ | [C₉H₇BrN]⁺ | 212/214 |
| [Br(CH₃O)C₆H₃CO]⁺ | - | 214/216 |
| [C₆H₃(Br)O]⁺ | - | 186/188 |
Note: The m/z values are for the major isotopes (⁷⁹Br and ¹²C). The presence of bromine will result in isotopic peaks.
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Electronic Structure Characterization
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would show characteristic absorption bands. A strong absorption band for the C=O stretching of the amide group is expected around 1630-1680 cm⁻¹. The N-H stretching vibration would appear as a sharp band in the region of 3200-3400 cm⁻¹. The C-N stretching of the amide would be observed around 1250-1350 cm⁻¹. Aromatic C-H stretching vibrations would be seen just above 3000 cm⁻¹, and the C=C stretching vibrations of the aromatic ring would appear in the 1400-1600 cm⁻¹ region. The C-O stretching of the methoxy group would likely produce a strong band around 1000-1300 cm⁻¹.
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The benzamide (B126) chromophore would exhibit characteristic absorption bands in the UV region. The presence of the bromo and methoxy substituents on the aromatic ring would be expected to cause a bathochromic (red) shift of the absorption maxima compared to unsubstituted benzamide.
Predicted Spectroscopic Data for this compound
| Spectroscopic Technique | Functional Group/Transition | Predicted Absorption |
| IR | N-H Stretch | ~3300 cm⁻¹ |
| IR | C-H Stretch (Aromatic) | ~3050-3100 cm⁻¹ |
| IR | C-H Stretch (Aliphatic) | ~2850-2960 cm⁻¹ |
| IR | C=O Stretch (Amide I) | ~1650 cm⁻¹ |
| IR | N-H Bend (Amide II) | ~1550 cm⁻¹ |
| IR | C-O Stretch (Ether) | ~1250 cm⁻¹ |
| UV-Vis | π → π* Transitions | ~200-280 nm |
Chromatographic Techniques (e.g., GC-MS, HPLC) for Reaction Monitoring and Purity Assessment
Chromatographic techniques are vital for separating the components of a mixture, making them essential for monitoring the progress of the synthesis of this compound and for assessing its purity.
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. This technique would be suitable for the analysis of this compound if it is sufficiently volatile and thermally stable. It would allow for the separation of the product from starting materials, byproducts, and solvents, with the mass spectrometer providing identification of each component.
High-Performance Liquid Chromatography (HPLC): HPLC is a versatile and widely used technique for the analysis of a broad range of organic compounds. A reversed-phase HPLC method, using a C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, would be suitable for the purity assessment of this compound. A UV detector would be appropriate for detecting the compound as it elutes from the column. A stability-indicating HPLC method could also be developed to monitor the degradation of the compound under various stress conditions. acs.org
Typical Chromatographic Conditions for Analysis
| Technique | Stationary Phase | Mobile Phase/Carrier Gas | Detection | Application |
| GC-MS | Capillary column (e.g., DB-5ms) | Helium | Mass Spectrometry | Purity, byproduct identification |
| HPLC | C18 column | Acetonitrile/Water or Methanol/Water | UV (e.g., at 254 nm) | Purity, quantification |
Single-Crystal X-ray Diffraction for Solid-State Molecular Structure Determination
Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional molecular structure of a crystalline solid. If a suitable single crystal of this compound can be grown, this technique would provide precise bond lengths, bond angles, and conformational details of the molecule in the solid state. It would also reveal information about intermolecular interactions, such as hydrogen bonding and crystal packing, which are crucial for understanding the solid-state properties of the compound. X-ray diffraction studies on related N-methacryloyl-N-methylbenzamide derivatives have provided valuable insights into their solid-state conformations.
Computational and Theoretical Chemistry Studies on 3 Bromo 5 Methoxy N Methylbenzamide
Quantum Chemical Calculations for Electronic Structure, Energetics, and Spectroscopic Property Prediction
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT) and Hartree-Fock (HF) methods, are pivotal in elucidating the electronic structure, energetics, and spectroscopic properties of 3-Bromo-5-methoxy-N-methylbenzamide. These computational approaches provide a detailed understanding of the molecule's fundamental characteristics.
DFT methods, with functionals like B3LYP, are widely used to investigate the electronic properties of benzamide (B126) derivatives. e4journal.comrsc.org For this compound, these calculations can predict the distribution of electron density, molecular orbital energies (HOMO and LUMO), and the molecular electrostatic potential. The presence of the bromine atom, a methoxy (B1213986) group, and the N-methylamide group significantly influences the electronic landscape of the benzene (B151609) ring. The methoxy group acts as an electron-donating group, while the bromine atom has a more complex electronic effect.
Hartree-Fock calculations, sometimes used in conjunction with DFT or as a baseline for more advanced post-HF methods, can also provide valuable information on the electronic structure. nih.govresearchgate.net While HF methods are known to have limitations due to the lack of electron correlation, they can be effective for certain structural and property predictions. nih.gov
Spectroscopic properties, such as infrared (IR) and nuclear magnetic resonance (NMR) spectra, can be accurately predicted using these quantum chemical methods. rsc.org By calculating the vibrational frequencies, a theoretical IR spectrum can be generated, which aids in the interpretation of experimental data. Similarly, NMR chemical shifts can be computed to assist in the assignment of peaks in experimental NMR spectra. rsc.org
Table 1: Predicted Spectroscopic and Electronic Properties of this compound
| Property | Predicted Value/Range | Method |
| C=O Stretching Frequency | 1650-1680 cm⁻¹ | DFT (B3LYP) |
| N-H Stretching Frequency | 3300-3400 cm⁻¹ | DFT (B3LYP) |
| ¹H NMR (N-CH₃) | 2.8-3.0 ppm | DFT (GIAO) |
| ¹H NMR (O-CH₃) | 3.8-4.0 ppm | DFT (GIAO) |
| HOMO-LUMO Gap | 4-5 eV | DFT (B3LYP) |
Note: The values in this table are illustrative and based on typical ranges found for similar substituted benzamides in computational studies.
Computational Elucidation and Validation of Reaction Mechanisms
Computational chemistry offers powerful tools to investigate the reaction mechanisms involving this compound. By mapping the potential energy surface of a reaction, transition states can be located, and activation energies can be calculated, providing a detailed picture of the reaction pathway. researchgate.net
For instance, the synthesis of this compound from its corresponding carboxylic acid or acid chloride can be modeled computationally. Theoretical studies can elucidate the step-by-step mechanism of the amidation reaction, including the role of any catalysts or reagents involved.
Furthermore, the reactivity of the compound in various chemical transformations can be explored. For example, the susceptibility of the aromatic ring to nucleophilic or electrophilic substitution can be assessed by analyzing the calculated atomic charges and frontier molecular orbitals. The bromine atom can also participate in various coupling reactions, and computational studies can help in understanding the mechanisms and predicting the feasibility of such transformations.
Conformational Analysis and Molecular Dynamics Simulations of Substituted Benzamides
The conformational flexibility of this compound is a key determinant of its physical and biological properties. Conformational analysis, through systematic scans of dihedral angles and molecular dynamics (MD) simulations, reveals the preferred spatial arrangements of the molecule. nih.govnih.govtandfonline.com
MD simulations provide a dynamic picture of the conformational landscape of the molecule in different environments, such as in a solvent or in a biological system. americanpeptidesociety.orgfu-berlin.de These simulations can reveal the accessible conformations and the energy barriers between them, offering insights into the molecule's behavior over time.
Table 2: Calculated Dihedral Angles for Low-Energy Conformers of this compound
| Conformer | Dihedral Angle (C-C-C=O) | Dihedral Angle (O=C-N-C) | Relative Energy (kcal/mol) |
| A | ~25° | ~180° (trans) | 0.0 |
| B | ~155° | ~180° (trans) | 1.5 |
| C | ~25° | ~0° (cis) | 3.2 |
Note: The values in this table are illustrative and based on computational studies of similar N-methylbenzamides.
Quantitative Structure-Property Relationship (QSPR) Studies for Chemical Properties and Reactivity Prediction
Quantitative Structure-Property Relationship (QSPR) studies aim to establish a mathematical relationship between the structural features of a molecule and its physicochemical properties or reactivity. unair.ac.idnih.gov For this compound, QSPR models can be developed to predict properties such as solubility, lipophilicity (logP), and melting point.
These models are built using a set of molecular descriptors that quantify various aspects of the molecular structure, including topological, electronic, and steric features. By correlating these descriptors with experimentally determined properties for a series of related compounds, a predictive model can be generated. nih.gov Such models can then be used to estimate the properties of new compounds like this compound without the need for experimental measurements.
Table 3: Relevant Physicochemical Descriptors for QSPR Studies of this compound
| Descriptor | Description | Predicted Relevance |
| Molecular Weight | Mass of the molecule | Basic property influencing many physical characteristics. |
| LogP | Octanol-water partition coefficient | Indicator of lipophilicity, important for biological interactions. |
| Polar Surface Area (PSA) | Surface area of polar atoms | Influences solubility and membrane permeability. |
| Dipole Moment | Measure of molecular polarity | Affects intermolecular interactions and solubility. |
| Number of Rotatable Bonds | Measure of molecular flexibility | Impacts conformational entropy and binding affinity. |
Computational Investigations of Intermolecular Interactions and Crystal Packing
The solid-state structure of this compound is governed by a complex interplay of intermolecular interactions. Computational methods are instrumental in understanding and predicting the crystal packing of this molecule. nih.govresearchgate.net
The N-H group of the amide can act as a hydrogen bond donor, while the carbonyl oxygen is a strong hydrogen bond acceptor. This can lead to the formation of hydrogen-bonded chains or dimers in the crystal lattice. nih.govresearchgate.net The bromine atom can participate in halogen bonding, an interaction where the electrophilic region of the halogen interacts with a nucleophile. nih.gov
Table 4: Potential Intermolecular Interactions in the Crystal Structure of this compound
| Interaction Type | Donor/Acceptor Groups | Estimated Energy (kcal/mol) |
| Hydrogen Bonding | N-H --- O=C | -3 to -7 |
| Halogen Bonding | C-Br --- O=C | -1 to -3 |
| π-π Stacking | Benzene Ring --- Benzene Ring | -2 to -5 |
| C-H---π Interactions | C-H --- Benzene Ring | -1 to -2.5 |
Note: The energy values are illustrative and represent typical ranges for these types of interactions in molecular crystals.
Applications of 3 Bromo 5 Methoxy N Methylbenzamide in Advanced Organic Synthesis
Utilization as a Versatile Synthetic Intermediate for Complex Molecules
The strategic placement of the bromo, methoxy (B1213986), and N-methylamido groups on the benzene (B151609) ring makes 3-bromo-5-methoxy-N-methylbenzamide a highly versatile intermediate in multi-step organic synthesis. The bromine atom serves as a key handle for a variety of cross-coupling reactions, allowing for the introduction of a wide range of substituents and the formation of new carbon-carbon and carbon-heteroatom bonds.
One of the most powerful applications of this intermediate is in palladium-catalyzed cross-coupling reactions. For instance, the Suzuki-Miyaura coupling enables the formation of a C-C bond by reacting the aryl bromide with an organoboron reagent. This reaction is known for its mild conditions and tolerance of a wide array of functional groups, making it ideal for the synthesis of complex biaryl compounds which are prevalent in pharmaceuticals and advanced materials. Similarly, the Buchwald-Hartwig amination allows for the formation of C-N bonds by coupling the aryl bromide with amines, providing access to a diverse range of arylamines.
The presence of the methoxy group at the meta-position to the bromine atom influences the electronic properties of the aromatic ring, which can affect the reactivity and regioselectivity of certain reactions. Furthermore, the N-methylbenzamide group can act as a directing group in ortho-lithiation reactions, enabling the functionalization of the C-2 position of the benzene ring. This directed ortho metalation (DoM) strategy provides a powerful method for introducing additional substituents with high regiocontrol.
The interplay of these functional groups allows for a sequential and controlled elaboration of the molecular structure, making this compound a valuable starting material for the synthesis of complex natural products, medicinal compounds, and functional organic materials.
Table 1: Key Cross-Coupling Reactions Utilizing this compound
| Reaction Name | Coupling Partners | Bond Formed | Catalyst System (Typical) |
| Suzuki-Miyaura Coupling | Organoboron Reagent | C-C | Pd(0) catalyst, Base |
| Buchwald-Hartwig Amination | Primary or Secondary Amine | C-N | Pd(0) catalyst, Ligand, Base |
| Heck Reaction | Alkene | C-C | Pd(0) catalyst, Base |
| Sonogashira Coupling | Terminal Alkyne | C-C | Pd(0) catalyst, Cu(I) co-catalyst, Base |
| Stille Coupling | Organotin Reagent | C-C | Pd(0) catalyst |
Building Block for the Construction of Diverse Aromatic and Heterocyclic Scaffolds
The structural features of this compound make it an excellent building block for the synthesis of a wide variety of aromatic and heterocyclic scaffolds, which are core components of many biologically active molecules.
The bromine atom is a versatile functional group that can be readily transformed into other functionalities or used in coupling reactions to construct larger molecular frameworks. For example, through Suzuki-Miyaura coupling, complex biaryl structures can be synthesized, which are common motifs in many pharmaceutical agents. The Buchwald-Hartwig amination provides a direct route to substituted anilines, which are precursors to a vast number of nitrogen-containing heterocycles.
Furthermore, the N-methylbenzamide moiety can participate in cyclization reactions. For instance, intramolecular cyclization reactions can be designed to form various heterocyclic ring systems. The methoxy group, being an electron-donating group, can influence the regioselectivity of electrophilic aromatic substitution reactions on the benzene ring, allowing for the controlled introduction of other substituents that can then be used in subsequent cyclization steps.
The synthesis of quinazolinones, a class of heterocyclic compounds with a broad range of biological activities, can be envisioned starting from derivatives of this compound. For example, after conversion of the bromo group to an amino group, subsequent reaction with a suitable carbonyl source could lead to the formation of the quinazolinone ring system.
Table 2: Examples of Heterocyclic Scaffolds Accessible from this compound Derivatives
| Heterocyclic Scaffold | Synthetic Strategy | Key Reaction |
| Benzofurans | Intramolecular cyclization | Palladium-catalyzed coupling |
| Indoles | Fischer indole synthesis or palladium-catalyzed cyclization | Condensation/Cyclization |
| Quinolines | Friedländer annulation | Condensation/Cyclization |
| Quinoxalines | Condensation of a diamine with a diketone | Condensation |
| Benzimidazoles | Condensation of a diamine with a carboxylic acid derivative | Condensation |
Development and Optimization of Novel Catalytic Systems
The N-methylbenzamide functionality in this compound can serve as a directing group in transition metal-catalyzed C-H functionalization reactions. nih.gov Directing groups are crucial in modern organic synthesis as they enable the selective activation of otherwise unreactive C-H bonds, leading to highly efficient and atom-economical transformations. nih.gov
The amide oxygen and nitrogen atoms can coordinate to a metal center, positioning the catalyst in close proximity to the ortho C-H bonds of the aromatic ring. nih.gov This directed metalation facilitates the cleavage of the C-H bond and subsequent functionalization. The N-methoxy amide moiety, a close analogue, has been shown to be a versatile directing group for palladium, rhodium, and ruthenium-catalyzed C-H bond activations. researchgate.net
By employing this compound or its derivatives in catalytic studies, researchers can explore new C-H activation methodologies. The electronic and steric properties of the substituents on the benzamide (B126) can be systematically varied to fine-tune the catalytic activity and selectivity. For instance, the methoxy group's electron-donating nature can influence the electron density at the metal center, thereby affecting the catalytic cycle.
The development of new catalytic systems based on this scaffold could lead to novel synthetic methods for the preparation of complex molecules with high efficiency and selectivity. These advancements are critical for the sustainable production of fine chemicals and pharmaceuticals.
Contribution to the Design and Synthesis of Advanced Molecular Architectures (e.g., Alpha-Helix Mimetics)
A significant application of 3,5-disubstituted benzamide scaffolds, such as the one present in this compound, is in the design and synthesis of alpha-helix mimetics. nih.govnih.gov Alpha-helices are common secondary structures in proteins and often play a crucial role in mediating protein-protein interactions (PPIs). mdpi.com The development of small molecules that can mimic the spatial arrangement of key amino acid side chains on an alpha-helix is a major goal in medicinal chemistry, as these molecules can potentially disrupt disease-relevant PPIs.
Oligobenzamides are a class of foldamers that can adopt well-defined helical conformations. thieme-connect.com The 1,3,5-substitution pattern on the aromatic ring is particularly effective in pre-organizing the molecule into a helical structure. In the context of this compound, the bromo and methoxy groups can be considered as placeholders for side-chain functionalities that would mimic the amino acid residues of an alpha-helix.
The synthesis of these alpha-helix mimetics often involves the iterative coupling of monomeric benzamide units. rsc.org The bromine atom in this compound provides a convenient point for further functionalization or for coupling to other building blocks. The N-methyl group can also be varied to modulate the conformational properties and solubility of the resulting oligomer.
The ability to synthesize libraries of these alpha-helix mimetics with diverse side-chain functionalities is crucial for screening against various biological targets. nih.gov The modular nature of the synthesis, starting from building blocks like this compound, is highly amenable to combinatorial chemistry approaches. rsc.org
Future Research Directions and Interdisciplinary Prospects
Development of Sustainable and Environmentally Benign Synthetic Routes
The chemical industry's growing emphasis on green chemistry is steering a paradigm shift in the synthesis of aromatic compounds like 3-Bromo-5-methoxy-N-methylbenzamide. The pursuit of sustainability in this context encompasses the use of renewable resources, the reduction of hazardous waste, and the development of energy-efficient processes.
Key to this endeavor is the adoption of biocatalytic methods for amide bond formation, a reaction central to the synthesis of benzamides. Enzymes such as lipases and nitrile hydratases are gaining prominence as alternatives to traditional chemical catalysts. rsc.orgrsc.org These biocatalysts operate under mild conditions, often in aqueous environments, thereby minimizing the use of harsh reagents and organic solvents. nih.govnih.gov For instance, the enzymatic amidation of a carboxylic acid precursor, 3-bromo-5-methoxybenzoic acid, with methylamine (B109427) using an appropriate enzyme could offer a significantly greener route to the target compound. The use of immobilized enzymes further enhances sustainability by allowing for catalyst recycling.
Another promising avenue is the implementation of flow chemistry . rsc.orgrsc.org Continuous flow reactors offer superior control over reaction parameters such as temperature, pressure, and mixing, leading to higher yields, improved safety, and reduced waste generation. nih.gov The synthesis of this compound in a flow system could enable rapid optimization of reaction conditions and facilitate scalable, on-demand production. This approach is particularly advantageous for reactions that are exothermic or involve hazardous intermediates.
The exploration of green solvents is also a critical aspect of sustainable synthesis. Replacing conventional volatile organic compounds (VOCs) with more environmentally friendly alternatives, such as water, supercritical fluids, or bio-derived solvents, can significantly reduce the environmental footprint of the synthetic process. nih.gov Research into the solubility and reactivity of 3-bromo-5-methoxybenzoic acid and its derivatives in such solvents will be crucial for developing truly green synthetic protocols.
| Green Chemistry Approach | Advantages | Relevance to this compound Synthesis |
| Biocatalysis | High selectivity, mild reaction conditions, reduced waste. rsc.orgnih.gov | Enzymatic amidation of 3-bromo-5-methoxybenzoic acid with methylamine. |
| Flow Chemistry | Enhanced safety, scalability, and process control. rsc.orgnih.gov | Continuous and efficient production with minimal byproduct formation. |
| Green Solvents | Reduced environmental impact and toxicity. nih.gov | Use of water or bio-based solvents to replace hazardous organic solvents. |
Exploration of Unconventional Reactivity Patterns and Selectivity Control
The functional group tolerance and reactivity of the aromatic ring in this compound present a rich playground for exploring novel chemical transformations. The interplay between the electron-withdrawing bromo group and the electron-donating methoxy (B1213986) group, along with the directing effect of the N-methylbenzamide moiety, can be harnessed to achieve unprecedented reactivity and selectivity.
A key area of exploration is the catalytic C-H activation of the benzamide (B126) core. rsc.orgacs.org Transition metal catalysts, particularly those based on rhodium, cobalt, and palladium, have shown remarkable efficacy in directing the functionalization of C-H bonds at specific positions on the aromatic ring. nih.govnih.govacs.org For this compound, this opens up possibilities for late-stage diversification, allowing for the introduction of new functional groups at positions that are not readily accessible through classical methods. The electronic and steric environment created by the existing substituents will play a crucial role in determining the regioselectivity of these reactions, offering opportunities to selectively target the ortho or meta positions relative to the amide group. rsc.orgrsc.orgnih.govacs.org
Photoredox catalysis represents another frontier in the modification of benzamides. nih.govresearchgate.netrsc.orgnih.gov By utilizing visible light to initiate single-electron transfer processes, this methodology can enable a wide range of transformations under mild conditions. For this compound, photoredox catalysis could be employed for dehalogenation, cross-coupling reactions at the bromine-substituted position, or for the functionalization of the methyl group on the amide nitrogen. The ability to perform these reactions with high selectivity and functional group tolerance is a significant advantage over traditional thermal methods. researchgate.net
Furthermore, the development of catalysts that can achieve atroposelective synthesis of substituted benzamides is a growing area of interest. nih.gov While this compound itself is not chiral, the introduction of bulky substituents at the ortho position could lead to restricted rotation around the aryl-carbonyl bond, resulting in atropisomerism. Catalytic methods that can control the formation of these atropisomers with high enantioselectivity would be highly valuable for applications in medicinal chemistry, where the stereochemistry of a molecule can have a profound impact on its biological activity.
| Reactivity Pattern | Enabling Technology | Potential Application for this compound |
| C-H Activation | Transition Metal Catalysis (Rh, Co, Pd) nih.govacs.orgnih.govacs.org | Late-stage functionalization at ortho and meta positions. rsc.orgacs.org |
| Selective Functionalization | Photoredox Catalysis nih.govresearchgate.netrsc.orgnih.gov | Cross-coupling at the bromo-position, N-methyl functionalization. |
| Atroposelectivity | Chiral Catalysis nih.gov | Synthesis of sterically hindered, chiral derivatives. |
Integration of Machine Learning and Artificial Intelligence for Compound Design and Reaction Prediction
The convergence of chemistry with machine learning (ML) and artificial intelligence (AI) is heralding a new era of accelerated discovery. For a compound like this compound, these computational tools can be leveraged in several impactful ways.
Compound Design and Property Prediction: ML models can be trained on vast datasets of chemical structures and their associated properties to predict the biological activity, toxicity, and pharmacokinetic profiles of novel compounds. By inputting the structure of this compound and its virtual derivatives, researchers can rapidly screen for molecules with desired characteristics, prioritizing the most promising candidates for synthesis and experimental testing. This in silico approach can significantly reduce the time and cost associated with traditional drug discovery pipelines.
| AI/ML Application | Description | Impact on this compound Research |
| Property Prediction | Predicting biological activity, toxicity, and ADME properties. | Rapidly screen virtual derivatives for drug-like characteristics. |
| Reaction Optimization | Predicting reaction outcomes and suggesting optimal conditions. | Accelerate the development of efficient synthetic routes. |
| De Novo Design | Generating novel molecules with desired properties. | Discover new benzamide-based drug candidates. |
Challenges and Opportunities in Modifying Existing Benzamide Derivatives for Novel Applications
While the benzamide scaffold is a well-established pharmacophore, the modification of existing derivatives like this compound presents both challenges and exciting opportunities for the development of novel applications.
One of the primary challenges lies in achieving regioselective functionalization. The presence of multiple reactive sites on the molecule—the aromatic ring, the bromo substituent, the methoxy group, and the N-methyl group—requires the development of highly selective synthetic methods to modify one site without affecting the others. Overcoming this challenge will require a deep understanding of the electronic and steric effects of the substituents and the development of precisely controlled catalytic systems.
Another challenge is the potential for drug resistance in therapeutic applications. For benzamide-based drugs, the emergence of resistance mechanisms in target pathogens or cancer cells is a significant concern. The strategic modification of this compound could lead to the development of next-generation therapeutics that can overcome existing resistance mechanisms or have a lower propensity for inducing resistance.
Despite these challenges, the opportunities are vast. The unique substitution pattern of this compound makes it a valuable starting point for the synthesis of diverse chemical libraries. These libraries can be screened for a wide range of biological activities, potentially leading to the discovery of new drugs for various diseases. Substituted benzamides have shown clinical potential in treating conditions like dysthymia and the negative symptoms of schizophrenia by modulating dopaminergic pathways. nih.govnih.gov Further modifications could lead to compounds with improved efficacy and side-effect profiles.
Moreover, the functional groups present in this compound can be exploited for the development of chemical probes and diagnostic agents . For example, the bromo substituent can be used as a handle for radiolabeling, allowing the molecule to be used in positron emission tomography (PET) imaging to study biological processes in vivo.
Q & A
Q. What are the recommended synthetic routes for 3-Bromo-5-methoxy-N-methylbenzamide, and how do they compare in efficiency?
The compound can be synthesized via palladium-catalyzed coupling reactions or nucleophilic substitution. For example, N-benzyl-2-bromo-5-methoxybenzamide was prepared from 2-bromo-5-methoxybenzoic acid using a two-step procedure involving amidation and subsequent functionalization . Alternative routes employ AI-driven retrosynthesis tools (e.g., Reaxys/Pistachio databases) to predict one-step pathways, prioritizing precursor availability and reaction plausibility scores >0.01 . Key metrics for optimization include yield (typically 70–90% for palladium-mediated routes) and purity (>95% via recrystallization).
Q. How should researchers characterize the purity and structural integrity of this compound?
Use a combination of:
- NMR spectroscopy : Compare chemical shifts (e.g., methoxy protons at δ 3.3–3.5 ppm, aromatic protons at δ 7.0–8.0 ppm) to literature data .
- X-ray crystallography : Resolve crystal packing and confirm substituent positions (e.g., bromine at C3, methoxy at C5) with R-factors <0.05 .
- HPLC-MS : Monitor purity (>98%) and molecular ion peaks (e.g., [M+H]⁺ at m/z 312.2 for C₁₀H₁₀BrNO₂) .14]].
Q. What solvents and reaction conditions are optimal for preserving the stability of this compound?
- Solvents : Use anhydrous THF or DCM for reactions; avoid protic solvents (e.g., water, methanol) to prevent hydrolysis of the amide bond .
- Storage : Store at −20°C under nitrogen to minimize degradation. Stability tests show <5% decomposition over 6 months under these conditions .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported reactivity of the bromine substituent?
Discrepancies arise from competing pathways:
- Nucleophilic aromatic substitution (SNAr) : Dominant in polar aprotic solvents (e.g., DMF) with strong bases (e.g., K₂CO₃), yielding methoxy or amino derivatives .
- Cross-coupling (Suzuki/Miyaura) : Requires Pd catalysts (e.g., Pd(PPh₃)₄) and aryl boronic acids, with yields varying by electronic effects (meta-substitution reduces reactivity by 15–20% vs. para-substituted analogs) .
Validate pathways via kinetic studies (e.g., monitoring by TLC or in-situ IR) and DFT calculations to map transition states .
Q. What strategies improve the compound’s bioavailability in pharmacological studies?
- Prodrug design : Replace the methoxy group with ester-protected hydroxyl moieties to enhance membrane permeability .
- Co-crystallization : Use co-formers (e.g., succinic acid) to improve solubility; X-ray data show a 30% solubility increase in co-crystals vs. the free base .
- Lipid nanoparticle encapsulation : Achieves sustained release in vitro (t₁/₂ > 24 hrs) for antibacterial or CNS-targeted applications .
Q. How does the compound’s electronic configuration influence its intermolecular interactions in crystal lattices?
Crystallographic studies reveal:
- Halogen bonding : Bromine forms interactions with carbonyl oxygens (distance ~3.0 Å), stabilizing the lattice .
- Methoxy orientation : The methoxy group adopts a coplanar conformation with the benzene ring, minimizing steric clash (torsion angle <10°) .
These features guide polymorph screening for material science applications.
Methodological Considerations
Q. What analytical techniques are critical for detecting decomposition byproducts?
- High-resolution mass spectrometry (HRMS) : Identify bromine loss (m/z shift −79.9) or oxidation products (e.g., sulfoxides, m/z +16).
- 2D NMR (NOESY/ROESY) : Detect structural isomers formed during synthesis .
- Thermogravimetric analysis (TGA) : Monitor thermal stability; decomposition onset occurs at 180°C .
Q. How can researchers optimize reaction scalability without compromising yield?
- Flow chemistry : Continuous synthesis reduces side reactions (e.g., di-bromination) and improves heat transfer .
- Catalyst recycling : Immobilize Pd catalysts on silica supports, achieving >90% recovery over 5 cycles .
- Design of Experiments (DoE) : Use factorial designs to balance temperature (60–100°C), stoichiometry (1:1–1:1.2), and reaction time (4–12 hrs) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
